N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidinone ring, and a chlorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle progression and apoptosis. In the case of related compounds, they have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and the induction of apoptosis in targeted cells, given the observed effects of related compounds . This could potentially lead to a decrease in the size and growth rate of tumors in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Oxazolidinone Ring Formation: The oxazolidinone ring can be synthesized via a Pd-catalyzed amination reaction.
Final Coupling: The final step involves coupling the benzodioxole and oxazolidinone intermediates with the chlorophenyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the oxazolidinone ring can produce alcohols .
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: The compound has shown activity against various cancer cell lines, making it a candidate for anticancer research.
Industrial Applications: Its unique structural properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles share structural similarities and have been studied for their anticancer properties.
Oxazolidinone Derivatives: These compounds are known for their antibacterial activity and are used in various medicinal applications.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide is unique due to its combination of a benzodioxole moiety, an oxazolidinone ring, and a chlorophenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6/c22-15-4-2-1-3-14(15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)13-5-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPRGGIIWMVDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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